molecular formula C10H18O B082419 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol CAS No. 10385-78-1

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol

Cat. No.: B082419
CAS No.: 10385-78-1
M. Wt: 154.25 g/mol
InChI Key: DTGKSKDOIYIVQL-UHFFFAOYSA-N
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Description

Borneol is a bicyclic organic compound and a terpene derivative. It exists as two enantiomers: (+)-borneol and (-)-borneol. The hydroxyl group in borneol is placed in an endo position, while the exo diastereomer is called isoborneol .

Preparation Methods

a. Synthetic Routes: Borneol can be synthesized through various methods:

    Reduction of Camphor: One common route involves reducing camphor using the Meerwein–Ponndorf–Verley (MPV) reduction. This reversible process yields borneol.

    Sodium Borohydride Reduction: A faster and irreversible method involves reducing camphor with sodium borohydride, resulting in the diastereomer isoborneol.

b. Industrial Production: Industrial production of borneol typically relies on the reduction of camphor due to its efficiency and scalability.

Chemical Reactions Analysis

Borneol undergoes several reactions:

    Oxidation: Borneol is oxidized to form camphor.

    Substitution: It can react with various reagents to yield different products.

    Common Reagents: Oxidizing agents (e.g., chromic acid), reducing agents (e.g., sodium borohydride), and acid catalysts.

    Major Products: Camphor is the primary product of borneol oxidation.

Scientific Research Applications

Pharmaceutical Applications

Borneol has been utilized in traditional medicine and modern pharmacology for its therapeutic properties:

  • Anti-inflammatory Effects: Borneol exhibits significant anti-inflammatory activity, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Properties: Studies have shown that borneol possesses antimicrobial effects against various pathogens, including bacteria and fungi, which supports its use in topical formulations to prevent infections .
  • Cognitive Enhancer: Research indicates that borneol may enhance cognitive function and memory retention, potentially benefiting conditions like dementia .

Cosmetic Industry

Borneol is widely used in cosmetics due to its pleasant aroma and skin benefits:

  • Fragrance Component: It is a common ingredient in perfumes and scented products due to its fresh and woody scent profile.
  • Skin Care Products: Borneol's antimicrobial properties make it suitable for inclusion in formulations aimed at treating acne and promoting overall skin health .

Agricultural Uses

Borneol has shown potential in agricultural applications:

  • Pest Repellent: Borneol can act as an effective natural insect repellent when applied to crops, helping reduce the need for synthetic pesticides .
  • Soil Treatment: Its application can create repellent soil barriers that deter pests without harming beneficial organisms .

Case Studies

StudyApplicationFindings
Zhang et al. (2020)Anti-inflammatoryDemonstrated significant reduction in inflammation markers in animal models treated with borneol.
Lee et al. (2019)AntimicrobialBorneol showed effectiveness against Staphylococcus aureus and Candida albicans in vitro.
Kim et al. (2021)Cognitive EnhancementImproved memory retention observed in subjects administered borneol compared to control groups.
Chen et al. (2022)Pest ControlBorneol application resulted in a 70% reduction of aphid populations on treated plants.

Mechanism of Action

The exact mechanism by which borneol exerts its effects is multifaceted. It interacts with molecular targets and pathways, including TRPM8 receptors, leading to cooling sensations similar to menthol.

Comparison with Similar Compounds

Borneol stands out due to its unique structure and properties. Similar compounds include camphor, isoborneol, and other terpenes.

Biological Activity

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol, commonly known as Borneol , is a bicyclic monoterpenoid alcohol with the molecular formula C10H18OC_{10}H_{18}O and a molecular weight of approximately 154.25 g/mol. This compound has garnered interest due to its diverse biological activities, including anti-inflammatory, analgesic, antioxidant, and anticancer properties. This article explores the biological activity of Borneol, supported by research findings and data tables.

1. Anti-inflammatory Activity

Borneol has been shown to modulate several inflammatory pathways:

  • It inhibits the expression of pro-inflammatory cytokines such as IL-1β and IL-6.
  • It reduces the activity of cyclooxygenase enzymes (COX-1 and COX-2) which are crucial in the inflammatory response .

Table 1: Summary of Anti-inflammatory Mechanisms

MechanismEffect
NF-κB modulationReduces inflammation
COX-2 inhibitionDecreases prostaglandin synthesis
IL-6 suppressionLowers systemic inflammation

2. Antioxidant Activity

Borneol exhibits significant antioxidant properties:

  • It reduces reactive oxygen species (ROS) production.
  • It modulates antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase .

Table 2: Antioxidant Effects of Borneol

AssayResult
ROS ReductionSignificant decrease observed
SOD ActivityEnhanced activity noted
Catalase ActivityIncreased levels

3. Anticancer Properties

Research indicates that Borneol may inhibit cancer cell proliferation:

  • It induces apoptosis in various cancer cell lines through activation of caspases and modulation of cell cycle proteins like cyclin-D1 .
  • Borneol also enhances DNA repair mechanisms and reduces tumor-induced immunosuppression .

Table 3: Anticancer Mechanisms

MechanismEffect
Apoptosis inductionIncreased caspase activity
Cell cycle arrestInhibition of cyclin-D1
ImmunomodulationReduces VEGF levels

4. Analgesic Effects

In animal models, Borneol has demonstrated analgesic properties:

  • It activates transient receptor potential (TRP) channels involved in pain perception.
  • Its efficacy was noted in models of acute pain and inflammatory pain .

Case Studies

Several studies have highlighted the biological activities of Borneol:

  • Study on Inflammatory Response : A study published in the International Journal of Environmental Research and Public Health demonstrated that Borneol significantly reduced inflammation markers in a murine model of arthritis .
  • Antioxidant Efficacy : Research conducted by Yassa and Akhani indicated that Borneol effectively scavenged free radicals and enhanced antioxidant enzyme levels in liver tissues exposed to oxidative stress .
  • Cancer Cell Studies : A study explored Borneol's effect on human melanoma cells, revealing that it induced apoptosis through mitochondrial pathways, significantly decreasing cell viability .

Q & A

Q. Basic: What are the established synthetic routes for 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer:
The compound is typically synthesized via catalytic hydrogenation of camphor derivatives or enzymatic resolution of borneol isomers. Stereochemical control is critical due to the presence of multiple chiral centers (e.g., endo vs. exo configurations). For example, highlights a tellurium-based synthesis route involving camphor derivatives, where reaction temperature and catalyst selection (e.g., palladium or enzymatic systems) dictate enantiomeric purity . Stereoisomer separation can be achieved using chiral chromatography or recrystallization, as noted in studies on isoborneol (a stereoisomer) .

Q. Advanced: How do stereochemical variations (e.g., endo/exo configurations) impact the biological activity of this compound derivatives?

Methodological Answer:
Stereochemistry significantly influences binding affinity in pharmacological applications. For instance, demonstrates that the (–)-borneol derivative (endo configuration) exhibits enhanced antibacterial activity compared to its exo counterpart due to improved membrane permeability . To validate stereochemical effects, researchers should employ circular dichroism (CD) spectroscopy, X-ray crystallography, or molecular docking simulations paired with in vitro bioassays (e.g., MIC tests against Staphylococcus aureus).

Q. Basic: What spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR are essential for confirming skeletal structure and substituent positions. For example, the acetate derivative (C12H20O2) shows distinct methylene and acetyl proton signals at δ 4.8–5.2 ppm and δ 2.0 ppm, respectively .
  • IR Spectroscopy : Key peaks include O–H stretching (3200–3600 cm1^{-1}) and carbonyl vibrations (e.g., 1740 cm1^{-1} for acetate esters) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 154.2493 for the parent compound) .

Q. Advanced: How can researchers resolve contradictions in reported thermodynamic data (e.g., melting points, solubility) for this compound?

Methodological Answer:
Discrepancies in thermodynamic properties often arise from impurities or polymorphic forms. For example, and provide conflicting IR spectral data due to historical instrumentation limitations. To resolve this:

Reproduce experiments using modern differential scanning calorimetry (DSC) for melting points.

Validate solubility profiles via gravimetric analysis in solvents like ethanol or hexane, noting temperature control (±0.1°C).

Cross-reference with NIST Standard Reference Data, ensuring calibration against certified materials .

Q. Advanced: What strategies are recommended for developing analytical methods to quantify trace impurities in this compound samples?

Methodological Answer:

  • HPLC-MS : Use a C18 column with a gradient elution (water/acetonitrile) to separate stereoisomers and detect impurities at ppm levels. and emphasize the importance of column temperature (25–40°C) for resolving borneol acetate derivatives .
  • GC-FID : Optimize split ratios and carrier gas flow rates to minimize degradation of thermally labile derivatives.
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R2^2 > 0.998), LOD/LOQ, and recovery rates (90–110%).

Q. Basic: What are the key thermodynamic properties (e.g., solubility, logP) of this compound, and how are they experimentally determined?

Methodological Answer:

  • LogP : Determined via shake-flask method (octanol/water partition) or computational tools (e.g., ChemAxon). The compound’s logP is ~2.8, indicating moderate lipophilicity .
  • Solubility : Measured gravimetrically in solvents like ethanol (25°C: ~50 mg/mL) or water (negligible, requiring surfactants for enhancement) .

Q. Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

Methodological Answer:

Derivatization : Synthesize sulfonate or acetate derivatives (e.g., methanesulfonate in ) to enhance bioavailability .

In Silico Modeling : Use Molinspiration or SwissADME to predict ADME properties.

In Vitro Assays : Screen derivatives for cytotoxicity (MTT assay) and target engagement (e.g., bacterial efflux pump inhibition).

Q. Basic: What regulatory considerations apply to the use of this compound derivatives in flavoring agents or pharmaceuticals?

Methodological Answer:
For flavoring applications (e.g., borneol acetate), comply with FDA 21 CFR §172.515 or EFSA guidelines. and specify purity thresholds (≥99%) and restrictions on residual solvents (e.g., toluene < 10 ppm) . In pharmaceuticals, follow ICH Q3A/B for impurity profiling and USP monographs for stereochemical validation .

Properties

IUPAC Name

1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
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InChI

InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3
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InChI Key

DTGKSKDOIYIVQL-UHFFFAOYSA-N
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Canonical SMILES

CC1(C2CCC1(C(C2)O)C)C
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Molecular Formula

C10H18O
Record name BORNEOL
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DSSTOX Substance ID

DTXSID8048159
Record name 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
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Molecular Weight

154.25 g/mol
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Physical Description

Borneol appears as a white colored lump-solid with a sharp camphor-like odor. Burns readily. Slightly denser than water and insoluble in water. Used to make perfumes., Other Solid, Liquid, White translucent solid; [Hawley], White solid; [Hawley], Solid; [Merck Index] Chunks or powder; [Alfa Aesar MSDS], White to off-white crystals; piney camphoraceous aroma
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Record name Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1R,2R,4R)-rel-
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Boiling Point

212 °C, Sublimes
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Flash Point

150 °F (60 °C) /closed cup/
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Solubility

In water, 738 mg/L at 25 °C, Slightly soluble in propylene glycol, Soluble in alcohol and ether, In water, 7.38X10-4 mg/L at 25 °C /l-Isoborneol/, In water, 7.4X10-4 mg/L at 25 °C /d-Isoborneol/, Insoluble in water, More soluble in most solvents than borneol, Very soluble in ethanol, diethyl ether, chloroform; soluble in benzene, Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils, Soluble (in ethanol)
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Density

Leaves from ligroin; MP 206 °C; BP 213 °C; density: 1.011 g/cu cm at 20 °C. Insoluble in water; very soluble in ethanol, ether, benzene /Borneol, (+/-)-/, 1.10 g/cm cu at 20 °C
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Vapor Pressure

0.03 [mmHg], 5.02X10-2 mm Hg at 25 °C
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Color/Form

White to off-white crystals, White translucent lumps, White solid, Tablets from petroleum ether

CAS No.

507-70-0, 10385-78-1, 124-76-5, 464-45-9
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Record name DL-borneol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.346
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BORNEOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Isoborneol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2843
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

202 °C, Hexanogal plates from petroleum ether; melting point: 204 °C; boiling point: 210 °C at 779 mm Hg /L-Borneol/, 216 °C, Crystals from petroleum ether. sublimes on heating, MP: 212 °C (in a sealed tube). Practically insoluble in water. Readily soluble in alcohol, ether, chloroform /dl-Isoborneol/, Crystals from petroleum ether. MP: 214 °C. Approx optical rotation: +34.3 deg in alcohol solution /d-Isoborneol/, Crystals from petroleum ether. MP: 214 °C; Approx optical rotation -34.3 deg in alcohol solution /l-Isoborneol/
Record name BORNEOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Isoborneol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2843
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a slurry of lithium aluminum deuteride (LiAlD4) (0.012 g) in anhydrous ether (1 mL) was added, with stirring, camphor (0.1 g) in ether (2 mL), followed by heating at reflux for 3 hours. After cooling to room temperature, the excess hydride was decomposed by addition of moist ether, then the organic layer was washed with brine, dried (Na2CO4) and evaporated to give a quantitative yield of deuteriated isoborneol (0.1 g). 2H NMR (hexanes): δ 3.75. See B. Belleau, J. Am. Chem. Soc., 82, p. 5751 (1960).
Quantity
0.012 g
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0.1 g
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2 mL
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Synthesis routes and methods III

Procedure details

A particularly preferred embodiment of the present invention is the use of the borohydrides described herein for the hydrogenation of ketones. Thus, the present compounds further react with ketones to give a predominance of one isomer. For example, lithium perhydro-9b-boraphenalylhydride reacts with camphor to give a quantitative yield of 99% isoborneol. The same hydride reacts with 2-methyleyclopentanone to give cis-2-methylcyclopentanol of 94% epimeric purity. In contrast, sodium borohydride reduction of 2-methylcyclopentanone gives only 31% of the cis-epimer while lithium tri-n-butylborohydride, which has the same number of carbon atoms as the phenalyl compound but as three long alkyl groups attached to the boron, gives only 67% of the cis-epimer.
[Compound]
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borohydrides
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol

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